molecular formula C12H8N2O B167363 1,10-Phenanthroline 1-oxide CAS No. 1891-19-6

1,10-Phenanthroline 1-oxide

Cat. No.: B167363
CAS No.: 1891-19-6
M. Wt: 196.2 g/mol
InChI Key: OFEFUDKSXOZQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthroline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1891-19-6

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

IUPAC Name

1-oxido-1,10-phenanthrolin-1-ium

InChI

InChI=1S/C12H8N2O/c15-14-8-2-4-10-6-5-9-3-1-7-13-11(9)12(10)14/h1-8H

InChI Key

OFEFUDKSXOZQFL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1

Synonyms

1,10-Phenanthroline 1-oxide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Referring to scheme 7, a mixture of 30 g [1,10]phenanthroline, 26 g 30% hydrogen peroxide and 200 ml acetic acid was added to a flask, and the mixture was then heated to 50-60° C. and stirred overnight. After completion of reaction, the reaction mixture was cooled to room temperature, and vacuum distillated to remove acetic acid, and then 300 ml CH2Cl2 was added. Next, the solution was filtered to remove solids, and neutralized by adding K2CO3(aq). The organic layer was separated, concentrated, and purified by column chromatography with silca gel (Methanol), so as to obtain solids [1,10]phenanthroline-N-oxide (23 g, yield 70.4%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.